molecular formula C8H5BrClNO3S B1484832 2-Bromo-5-cyano-4-methoxybenzenesulfonyl chloride CAS No. 1806059-81-3

2-Bromo-5-cyano-4-methoxybenzenesulfonyl chloride

Cat. No. B1484832
M. Wt: 310.55 g/mol
InChI Key: SQNQOQPHTLTPEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-5-cyano-4-methoxybenzenesulfonyl chloride (BCMBSC) is an organobromine compound that has seen increasing use in organic synthesis, due to its versatility and potential applications. BCMBSC is a colorless, crystalline solid that is soluble in water and organic solvents, and is relatively stable under ambient conditions. It is an important reagent for the synthesis of a variety of organic compounds, including heterocycles and other complex molecules, and has been used in a wide range of scientific research applications.

Mechanism Of Action

2-Bromo-5-cyano-4-methoxybenzenesulfonyl chloride is a versatile reagent that can be used in a variety of synthetic reactions, including nucleophilic aromatic substitution, substitution and elimination reactions, and the preparation of organometallic compounds. It can also be used in the synthesis of heterocycles, and in the preparation of chiral compounds.

Biochemical And Physiological Effects

2-Bromo-5-cyano-4-methoxybenzenesulfonyl chloride has not been studied in detail for its biochemical and physiological effects. However, it is known to be a mild irritant and can cause skin and eye irritation. It is also known to be toxic if ingested, and should be handled with care.

Advantages And Limitations For Lab Experiments

The main advantage of 2-Bromo-5-cyano-4-methoxybenzenesulfonyl chloride is its versatility and potential applications in organic synthesis. It is relatively stable under ambient conditions, and is soluble in water and organic solvents. However, it is known to be a mild irritant and should be handled with care.

Future Directions

In the future, 2-Bromo-5-cyano-4-methoxybenzenesulfonyl chloride could be used in the synthesis of more complex molecules, such as peptides and proteins. It could also be used in the synthesis of novel pharmaceuticals and other drugs. Additionally, further research could be done to explore the biochemical and physiological effects of 2-Bromo-5-cyano-4-methoxybenzenesulfonyl chloride, and how it can be used to improve existing synthetic methods. Finally, 2-Bromo-5-cyano-4-methoxybenzenesulfonyl chloride could be used in the development of new materials, such as polymers and nanomaterials.

Scientific Research Applications

2-Bromo-5-cyano-4-methoxybenzenesulfonyl chloride has been used in a variety of scientific research applications, including the synthesis of heterocycles, the preparation of chiral compounds, and the synthesis of organometallic compounds. It has also been used in the synthesis of biologically active molecules, such as antibiotics, and has been used in the synthesis of pharmaceuticals and other drugs.

properties

IUPAC Name

2-bromo-5-cyano-4-methoxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClNO3S/c1-14-7-3-6(9)8(15(10,12)13)2-5(7)4-11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQNQOQPHTLTPEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C#N)S(=O)(=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-cyano-4-methoxybenzenesulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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